2-phenylcyclopropan-1-amine
Overview
Description
Mechanism of Action
Target of Action
2-Phenylcyclopropan-1-amine, also known as Tranylcypromine, is a monoamine oxidase inhibitor . Monoamine oxidase (MAO) is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine .
Mode of Action
Tranylcypromine irreversibly and nonselectively inhibits monoamine oxidase (MAO) . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing .
Biochemical Pathways
The primary biochemical pathway affected by Tranylcypromine is the monoamine neurotransmitter pathway . By inhibiting the breakdown of serotonin, norepinephrine, epinephrine, dopamine, and tyramine, Tranylcypromine increases the availability of these neurotransmitters .
Pharmacokinetics
It is known that tranylcypromine is a non-hydrazine monoamine oxidase inhibitor with a rapid onset of activity .
Result of Action
The inhibition of MAO by Tranylcypromine results in an increase in the levels of monoamines, which can lead to an improvement in mood and reduction in anxiety . This makes Tranylcypromine effective in the treatment of major depression, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .
Biochemical Analysis
Biochemical Properties
2-Phenylcyclopropan-1-amine is a non-hydrazine monoamine oxidase inhibitor with a rapid onset of activity . It interacts with enzymes such as monoamine oxidase (MAO), specifically MAO A/B . It inhibits these enzymes by forming a covalent adduct with the enzyme-bound flavin adenine dinucleotide (FAD) .
Cellular Effects
In terms of cellular effects, this compound influences cell function by modulating the levels of monoamines released upon synaptic firing . It also has an impact on gene expression and cellular metabolism, as it can demethylate nonhistone substrates, such as p53, E2F1, STAT3, as well as DNA methyltransferases, thereby modulating their activity .
Molecular Mechanism
The molecular mechanism of this compound involves irreversible and nonselective inhibition of monoamine oxidase (MAO) . It reacts irreversibly with the LSD1 cofactor FAD, showing low LSD1 inhibitory activity . This interaction at the molecular level leads to changes in gene expression and enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in the metabolic pathway related to monoamine oxidase (MAO). It inhibits MAO, an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-phenylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclization of the side chain of amphetamine . Another method includes the reaction of phenylmagnesium bromide with cyclopropanone oxime, followed by reduction with lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amines .
Scientific Research Applications
2-phenylcyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is utilized in the manufacture of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tranylcypromine: A racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine, used as an antidepressant.
Cyclopropanamine: Another member of the cyclopropane class with similar chemical properties.
Uniqueness
2-phenylcyclopropan-1-amine is unique due to its specific structure, which allows it to interact effectively with monoamine oxidase enzymes. This interaction is not as pronounced in other similar compounds, making it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
2-phenylcyclopropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859306 | |
Record name | 2-Phenylcyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
79-80 °C @ 1.5-1.6 mm Hg | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
Record name | Tranylcypromine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00752 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tranylcypromine irreversibly and nonselectively inhibits monoamine oxidase (MAO). Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing. Since depression is associated with low levels of monoamines, the inhibition of MAO serves to ease depressive symptoms, as this results in an increase in the concentrations of these amines within the CNS., RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19. | |
Details | Klaassen, C.D., M.O. Amdur, Doull J. (eds.). Casarett and Doull's Toxicology. The Basic Science of Poisons. 5th ed. New York, NY: McGraw-Hill, 1995., p. 155 | |
Record name | Tranylcypromine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00752 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Klaassen, C.D., M.O. Amdur, Doull J. (eds.). Casarett and Doull's Toxicology. The Basic Science of Poisons. 5th ed. New York, NY: McGraw-Hill, 1995., p. 155 | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
155-09-9, 54-97-7 | |
Record name | Tranylcypromine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00752 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tranylcypromine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Phenylcyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tranylcypromine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Phenylcyclopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79-80 °C at 1.50E+00 mm Hg, MP: 164-166 °C /Hydrochloride/ | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
Record name | Tranylcypromine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00752 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tranylcypromine?
A1: Tranylcypromine acts primarily as a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). [, , , ] Monoamine oxidases are enzymes responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain. []
Q2: Are there other mechanisms of action associated with tranylcypromine?
A2: Yes, research suggests that tranylcypromine can directly impact norepinephrine release and reuptake, independent of its MAO inhibition. [] It can discharge norepinephrine extraneuronally onto receptors and may also inhibit the neuronal reuptake of norepinephrine. []
Q3: How does tranylcypromine’s effect on neurotransmitters relate to its clinical use?
A3: The increase in serotonin, norepinephrine, and dopamine levels in the brain resulting from MAO inhibition is thought to contribute to tranylcypromine’s antidepressant effects. [, , ]
Q4: Does tranylcypromine preferentially inhibit MAO-A or MAO-B at clinically relevant doses?
A4: While tranylcypromine is considered a non-selective MAO inhibitor, meaning it inhibits both MAO-A and MAO-B, its affinity for each subtype may be dose-dependent. []
Q5: How does the irreversible inhibition of MAO by tranylcypromine impact its clinical use?
A5: Irreversible inhibition means that new MAO enzymes need to be synthesized for normal neurotransmitter metabolism to resume. This leads to a prolonged duration of action, which can be both beneficial and challenging clinically. [, ]
Q6: Does tranylcypromine affect the metabolism of other drugs?
A6: Yes, tranylcypromine can inhibit the degradation of certain drugs like meperidine, potentially leading to dangerous drug interactions. []
Q7: How does the intake of tyramine-rich foods become a concern with tranylcypromine?
A7: Tranylcypromine's inhibition of MAO-A in the gut prevents the breakdown of dietary tyramine. This can lead to a sudden release of norepinephrine, potentially causing a hypertensive crisis. [, , ]
Q8: Does tranylcypromine affect platelet aggregation?
A8: Research in mice suggests that tranylcypromine can enhance platelet aggregation in cerebral microvessels, possibly due to its inhibition of prostacyclin synthesis. []
Q9: How does tranylcypromine compare to other MAO inhibitors?
A9: Studies comparing tranylcypromine to other MAO inhibitors, such as moclobemide (a reversible and selective MAO-A inhibitor) and L-deprenyl (a more selective MAO-B inhibitor), highlight differences in efficacy, tolerance, and side effect profiles. [, , , , ]
Q10: What is the molecular formula and weight of tranylcypromine?
A10: The molecular formula of tranylcypromine is C9H11N, and its molecular weight is 133.19 g/mol. []
Q11: Has research explored modifying the structure of tranylcypromine?
A11: Yes, research has explored the synthesis and evaluation of fluorinated analogs of tranylcypromine, aiming to improve its pharmacological properties and reduce side effects. []
Q12: What are some of the in vitro and in vivo models used to study tranylcypromine's effects?
A12: Researchers have employed various models including primary cultured rat retinal ganglion cells [], rat isolated vas deferens [], mouse cerebral microvessels [], and rat hippocampal neurons [].
Q13: Has tranylcypromine been studied in clinical trials for conditions other than depression?
A13: Yes, tranylcypromine has been investigated in clinical trials for conditions such as Alzheimer's disease [].
Q14: What are some of the known side effects associated with tranylcypromine?
A14: Tranylcypromine can cause a range of side effects, including orthostatic hypotension, headache, and potential for hypertensive crisis with tyramine-containing foods. [, , , , ]
Q15: How does the safety profile of tranylcypromine compare to other antidepressants?
A15: Tranylcypromine is generally considered to have a less favorable safety profile compared to newer antidepressants, particularly due to potential drug and food interactions. [, ]
Q16: What are some potential areas of future research on tranylcypromine?
A16: Further research could explore the development of more selective MAO inhibitors with improved safety profiles, delve deeper into the non-MAO-related effects of tranylcypromine, and investigate its potential in other therapeutic areas. [, ]
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